molecular formula C18H19ClO5 B5252271 ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B5252271
M. Wt: 350.8 g/mol
InChI Key: JADNJAGBPTVTJT-UHFFFAOYSA-N
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Description

This compound features a benzo[c]chromen core with a 2-chloro substituent, a 6-oxo group, and an ethyl propanoate ester linked via an ether oxygen at position 3. Its molecular formula is C₁₇H₁₇ClO₅, with a molecular weight of approximately 337.77 g/mol (calculated).

Properties

IUPAC Name

ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5/c1-3-22-17(20)10(2)23-16-9-15-13(8-14(16)19)11-6-4-5-7-12(11)18(21)24-15/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADNJAGBPTVTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H21ClO5
  • Molecular Weight : 412.87 g/mol
  • IUPAC Name : this compound

The compound features a benzo[c]chromene core structure that is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Case Study : A study demonstrated that related compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma HCT-15 cells, suggesting potent antiproliferative activity .

Antiviral Activity

Some derivatives of benzo[c]chromene compounds have been investigated for their antiviral properties:

  • Anti-HIV Activity : In vitro studies have shown that certain analogs possess anti-HIV activity by inhibiting viral replication in human T lymphocytes .
  • Mechanism : The antiviral mechanism may involve the inhibition of viral enzymes or interference with viral entry into host cells.

Antioxidant Properties

The antioxidant capacity of this compound has also been explored:

  • Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
  • Health Implications : This property suggests potential applications in preventing diseases associated with oxidative damage.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances cytotoxicity against cancer cells
Benzo[c]chromene CoreEssential for antitumor and antioxidant activities
Ethoxy GroupInfluences solubility and bioavailability

Comparison with Similar Compounds

Research Implications

  • Chloro Substituent : Enhances electrophilicity and may improve interactions with hydrophobic pockets in enzymes or receptors .
  • Ester Chain Length : Ethyl esters balance lipophilicity and metabolic stability compared to methyl (faster hydrolysis) or acetamide (slower degradation) .
  • Safety Considerations : Ethyl and methyl esters require careful handling due to flammability (P210) and reactivity .

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